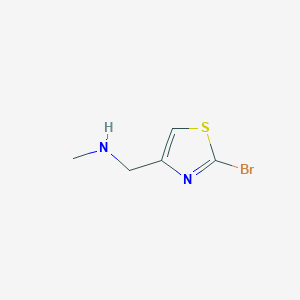

1-(2-bromothiazol-4-yl)-N-methylmethanamine

Overview

Description

1-(2-Bromothiazol-4-yl)-N-methylmethanamine, also known as N-methyl-2-bromothiazole, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is an important reagent in organic synthesis, and is used in the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and dyes. In addition, N-methyl-2-bromothiazole has been studied for its potential as a therapeutic agent, with potential applications in the treatment of various diseases.

Scientific Research Applications

Chemical Structure and Derivatives

- The study of 2-substituted iminothiazolidine derivatives reveals that the reaction of 2-bromoethylamine with methylisothiocyanate under mild conditions leads to the formation of 2-methyl-amino-2-thiazoline, along with byproducts involving 1-(2-bromothiazol-4-yl)-N-methylmethanamine. The structures of these byproducts were confirmed using X-ray crystallography, indicating the significance of this compound in synthetic chemistry (Masatoshi et al., 1997).

Electrochemical Properties

- Research on the electrochemical reduction of 2-bromothiazole at carbon cathodes in acetonitrile has shown that this process involves both radical and carbanion intermediates. This study is crucial for understanding the electrochemical behavior of thiazole derivatives, including this compound (Ji & Peters, 1998).

Applications in Medicinal Chemistry

- A series of novel potential antipsychotic agents, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have been synthesized and evaluated. These compounds, related to this compound, show promise in behavioral animal tests, indicating potential applications in the development of new antipsychotic medications (Wise et al., 1987).

Corrosion Inhibition

- Amino acid compounds have been studied as inhibitors for steel corrosion in acidic solutions. This research, which includes compounds similar to this compound, is significant in the field of corrosion science, especially for industrial applications (Yadav, Sarkar, & Purkait, 2015).

Genotoxicity and Epigenotoxicity Studies

- Studies on the genotoxicity and epigenotoxicity of carbazole-derived molecules, including 1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine, have been conducted on breast cancer cells. These compounds show potential as anticancer agents and epi-compounds, demonstrating the diverse biomedical applications of thiazole derivatives (Luparello et al., 2021).

Mechanism of Action

Target of Action

Thiazole compounds are known to interact with a variety of biological targets. They have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . .

Mode of Action

The mode of action of thiazole compounds can vary greatly depending on their structure and the biological system they interact with. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .

Biochemical Pathways

Thiazole compounds can affect various biochemical pathways. For example, some thiazole compounds have been found to have antitumor and cytotoxic activity, indicating that they may interact with pathways involved in cell growth and proliferation .

Result of Action

The result of a thiazole compound’s action can depend on its specific targets and mode of action. Some thiazole compounds have been found to have antitumor and cytotoxic activity, suggesting that they may cause cell death in certain types of cancer cells .

properties

IUPAC Name |

1-(2-bromo-1,3-thiazol-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-7-2-4-3-9-5(6)8-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJDNKDMHSYCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

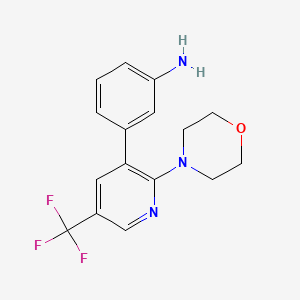

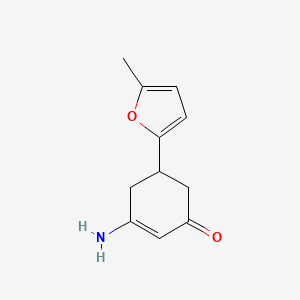

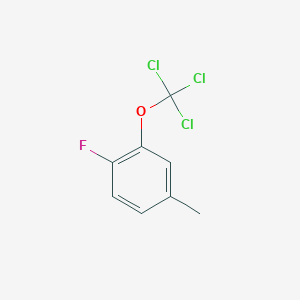

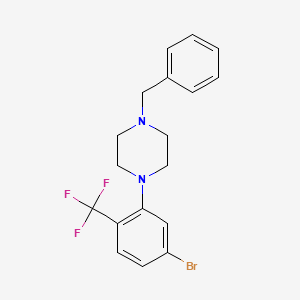

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)